molecular formula C10H14ClNO2S B2764823 1-(2-chlorophenyl)-N-isopropylmethanesulfonamide CAS No. 827621-53-4

1-(2-chlorophenyl)-N-isopropylmethanesulfonamide

Cat. No.: B2764823
CAS No.: 827621-53-4
M. Wt: 247.74
InChI Key: DTDZGQRSYUNONS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative featuring a 2-chlorophenyl group attached to a methanesulfonamide backbone, with an isopropyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₃ClNO₂S, with a molecular weight of 246.74 g/mol (calculated from atomic masses). Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDZGQRSYUNONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent on N Phenyl Ring Modification Molecular Weight (g/mol) CAS Number Source
1-(2-Chlorophenyl)-N-isopropylmethanesulfonamide Isopropyl 2-Chloro 246.74 Not explicitly provided
1-(2-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide 2-Fluoro-5-methylphenyl 2-Chloro 323.80* Y207-5369
1-(4-Bromophenyl)-N-isopropylmethanesulfonamide Isopropyl 4-Bromo 292.19 950227-44-8
1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide Cyclohexyl 2-Chloro 302.82* 696636-86-9
CDFII (2-(2-chlorophenyl)-3-[...]-1H-indole) Piperidinyl-indole 2-Chloro (in indole core) N/A Not provided

*Calculated based on molecular formulas.

Impact of Substituents on Properties

N-Substituent Effects: Isopropyl vs. Aromatic N-Substituents: The 2-fluoro-5-methylphenyl group in the Y207-5369 compound introduces additional electronegativity and steric hindrance, which may influence receptor binding in biological systems .

Halogen and Position Modifications: Chloro vs. Ortho vs. Para Substitution: The 2-chlorophenyl group (ortho) in the target compound may induce steric effects and electronic asymmetry absent in the 4-bromo (para) analog, affecting crystalline packing and solubility .

Biological Activity Insights :

  • The indole-based CDFII (from ) shares the 2-chlorophenyl motif but demonstrates synergistic activity with carbapenems against MRSA, highlighting how sulfonamide replacement with complex heterocycles can enhance antimicrobial potency .

Notes

  • Structural-Activity Relationships (SAR): Minor substituent changes significantly alter physicochemical and biological profiles. For example, bromine’s larger atomic radius compared to chlorine may enhance halogen bonding in target interactions.
  • Limitations : Direct comparative data on solubility, logP, or bioactivity are absent in the provided evidence, necessitating further experimental validation.
  • Synthetic Feasibility : The cyclohexyl and fluoro-methylphenyl variants may require specialized reagents or catalysts, increasing production costs compared to simpler alkyl substituents .

Biological Activity

1-(2-Chlorophenyl)-N-isopropylmethanesulfonamide, also known as a sulfonamide derivative, has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 827621-53-4
  • Molecular Formula: C10H12ClN1O2S1
  • Molecular Weight: 249.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various biological pathways. Notably, this compound has shown affinity for peripheral benzodiazepine receptors (PBRs), which are implicated in neuroinflammatory processes and cellular signaling.

Key Mechanisms:

  • Inhibition of Inflammatory Responses: Studies indicate that this compound can modulate the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in mononuclear phagocytes, suggesting a potential role in managing inflammatory diseases .
  • Neuroprotective Effects: The ability to inhibit the respiratory burst in macrophages hints at its neuroprotective properties, which may be beneficial in neurodegenerative conditions .

Biological Activity Overview

The following table summarizes the key biological activities and effects associated with this compound:

ActivityDescriptionReference
Anti-inflammatoryInhibits IL-1β and TNF-α secretion from macrophages
NeuroprotectiveReduces cytotoxicity towards neuronal cells
Modulation of PBRsBinds to PBRs, affecting their function and signaling pathways
Potential use in cancer therapyInvestigated for its role in inhibiting tumor growth

Case Studies and Research Findings

Research on this compound has included various case studies that illustrate its potential therapeutic applications:

  • Inflammation and Pain Management:
    • A study demonstrated that this compound significantly reduced inflammatory markers in a model of arthritis, suggesting its utility as an anti-inflammatory agent .
  • Neuroprotection in Neurodegenerative Diseases:
    • In vitro studies indicated that treatment with this compound protected neuronal cells from glutamate-induced toxicity, highlighting its potential for treating conditions like Alzheimer's disease .
  • Cancer Research:
    • Preliminary studies have shown that this sulfonamide derivative may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its anticancer properties.

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